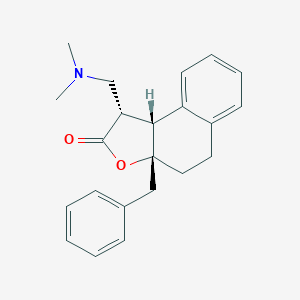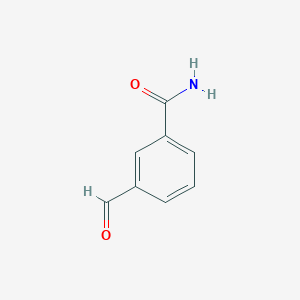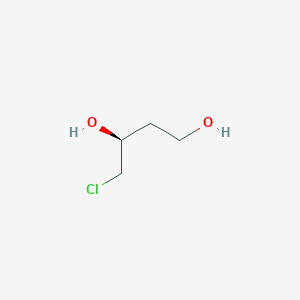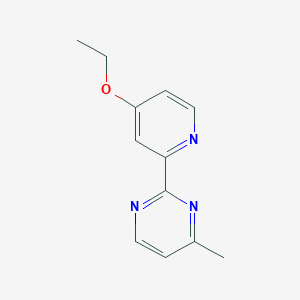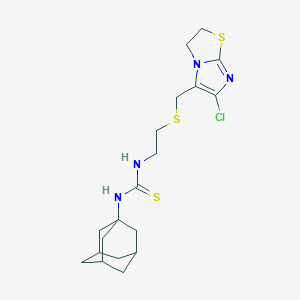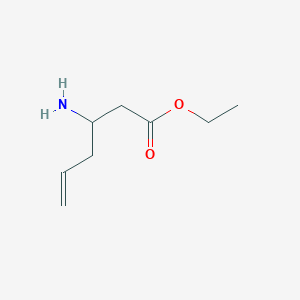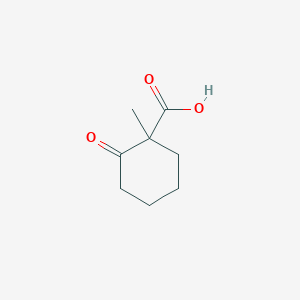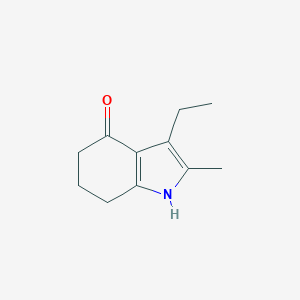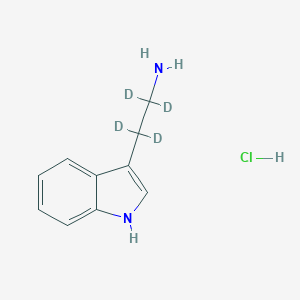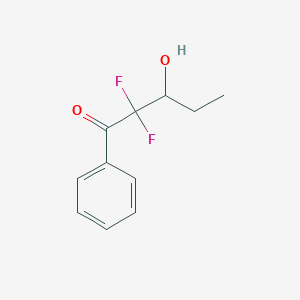
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one, also known as DHP, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. DHP belongs to the class of compounds known as cathinones, which are structurally similar to amphetamines and have been found to have stimulant properties. In
Mécanisme D'action
The exact mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased arousal and alertness.
Effets Biochimiques Et Physiologiques
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been found to have stimulant properties similar to those of amphetamines. It has been shown to increase locomotor activity in mice and to produce a dose-dependent increase in dopamine and norepinephrine levels in the brain. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has also been found to increase heart rate and blood pressure in animals.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is also structurally similar to other cathinones, making it a useful reference compound for studying the effects of this class of compounds. However, 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has some limitations for use in lab experiments. Its stimulant properties can make it difficult to study in animals, as it can produce hyperactivity and other behavioral effects that may confound the results of experiments.
Orientations Futures
There are several future directions for research on 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one. One area of interest is its potential as a treatment for depression and other mood disorders. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been shown to have antidepressant-like effects in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the development of new cathinone derivatives based on the structure of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one. These compounds may have improved pharmacological properties and could be useful in the development of new treatments for a variety of conditions. Finally, further research is needed to fully understand the mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one and its effects on the central nervous system. This could lead to the development of new drugs that target the dopamine and norepinephrine systems and may have therapeutic potential for a variety of conditions.
Méthodes De Synthèse
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one involves the condensation of 2,2-difluoro-1-phenylethanone with methyl 3-oxopentanoate in the presence of a strong base. The resulting product is then hydrolyzed to yield 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one. The synthesis of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to those of amphetamines and has been used as a reference compound in studies on the effects of cathinones. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has also been studied for its potential as a treatment for depression and other mood disorders.
Propriétés
Numéro CAS |
126392-92-5 |
|---|---|
Nom du produit |
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one |
Formule moléculaire |
C11H12F2O2 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
2,2-difluoro-3-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H12F2O2/c1-2-9(14)11(12,13)10(15)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 |
Clé InChI |
VZWRLAHQOXBWJI-UHFFFAOYSA-N |
SMILES |
CCC(C(C(=O)C1=CC=CC=C1)(F)F)O |
SMILES canonique |
CCC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




